molecular formula C18H25N3O2 B5905120 (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol

(1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol

Katalognummer B5905120
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: LPHFMJMLKLLGJP-QZTJIDSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol, also known as PNU-109291, is a compound that has been extensively studied for its potential therapeutic applications. PNU-109291 is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a subtype of the nAChR family that is primarily expressed in the central nervous system (CNS). The α7 nAChR has been implicated in a variety of physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration.

Wirkmechanismus

The α7 nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine or other ligands, such as (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol. Activation of the receptor leads to the influx of calcium ions into the cell, which triggers a cascade of downstream signaling events. (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol has been shown to selectively activate the α7 nAChR, leading to increased calcium influx and subsequent activation of various intracellular signaling pathways. The exact mechanism of action of (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol is still being studied, but it is believed to involve modulation of synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
(1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol has been shown to have a variety of biochemical and physiological effects, depending on the specific context of its use. In animal models of Alzheimer's disease, (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol has been shown to improve cognitive function and reduce neuroinflammation, possibly through its effects on synaptic plasticity and neuroprotection. In models of schizophrenia, (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol has been shown to reduce psychotic symptoms and improve cognitive function, possibly through its effects on neurotransmitter release and synaptic plasticity. In models of addiction and nicotine withdrawal, (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol has been shown to reduce nicotine self-administration and withdrawal symptoms, possibly through its effects on dopamine release and reward pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol in lab experiments is its high selectivity for the α7 nAChR, which allows for more precise modulation of this receptor subtype compared to other ligands that may have broader effects. Another advantage is its well-characterized synthesis method and chemical properties, which allows for easier reproducibility and standardization of experiments. However, one limitation of using (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol is its relatively low potency compared to other α7 nAChR agonists, which may require higher concentrations or longer treatment times to achieve desired effects. In addition, (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol may have off-target effects on other receptors or signaling pathways, which should be carefully considered in experimental design and interpretation of results.

Zukünftige Richtungen

There are several future directions for research on (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol and its potential therapeutic applications. One direction is to further elucidate the exact mechanism of action of (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol and its downstream signaling pathways, which may provide insights into its therapeutic effects and potential side effects. Another direction is to investigate the effects of (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol in more complex animal models and human clinical trials, which may provide more clinically relevant data and inform potential therapeutic applications. Additionally, the development of more potent and selective α7 nAChR agonists may improve the efficacy and specificity of this class of compounds for therapeutic use.

Synthesemethoden

The synthesis of (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol has been described in several publications. In general, the synthesis involves the reaction of a benzimidazole derivative with an octahydroquinolizine intermediate, followed by reduction and methylation steps. The final product is obtained in high yield and purity, and can be further characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

(1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol has been studied extensively for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. The compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases. In addition, (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol has been investigated for its potential use as an analgesic and anti-inflammatory agent, as well as a treatment for addiction and nicotine withdrawal.

Eigenschaften

IUPAC Name

(1R,9aR)-1-[(5-methoxybenzimidazol-1-yl)methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-23-14-6-7-16-15(11-14)19-13-21(16)12-18(22)8-4-10-20-9-3-2-5-17(18)20/h6-7,11,13,17,22H,2-5,8-10,12H2,1H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHFMJMLKLLGJP-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=N2)CC3(CCCN4C3CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N(C=N2)C[C@@]3(CCCN4[C@@H]3CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.